molecular formula C26H38N2O10 B607319 endo-BCN-PEG4-NHS ester CAS No. 1807501-86-5

endo-BCN-PEG4-NHS ester

Katalognummer: B607319
CAS-Nummer: 1807501-86-5
Molekulargewicht: 538.59
InChI-Schlüssel: MFQCOKMBYCIQEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

endo-BCN-PEG4-NHS ester is a bifunctional bioconjugation reagent widely used in protein labeling, antibody-drug conjugates (ADCs), and nanotechnology. Its structure comprises three key components:

  • BCN (bicyclo[6.1.0]nonane) group: Enables copper-free "click chemistry" with azide-modified biomolecules via strain-promoted alkyne-azide cycloaddition (SPAAC) .
  • PEG4 spacer: A tetraethylene glycol chain that enhances water solubility and reduces steric hindrance during conjugation .
  • NHS ester: Reacts with primary amines (e.g., lysine residues or N-termini of proteins) to form stable amide bonds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Core Bicyclo[6.1.0]non-4-yne (BCN) Synthesis

The BCN core is synthesized via a cyclooctyne derivative pathway. Key steps include:

  • Cyclization : Cyclooctyne precursors undergo ring-straining reactions to form the bicyclic structure.

  • Functionalization : Introduction of reactive groups (e.g., hydroxyl or amine) at the 4-position of the BCN ring for subsequent PEG spacer attachment .

Table 1: Reaction Conditions for BCN Core Synthesis

StepReagents/ConditionsYield (%)Purity (%)Source
CyclizationTiCl₄, -78°C, anhydrous DCM6590
FunctionalizationNH₂-CH₂-CH₂-OH, EDC, DMAP, RT, 12 hrs7895

PEG4 Spacer Attachment

The PEG4 spacer (tetraethylene glycol) is coupled to the BCN core using carbodiimide-mediated esterification:

  • Activation : The hydroxyl terminus of PEG4 is activated with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an NHS ester intermediate.

  • Coupling : The activated PEG4 reacts with the BCN core’s functional group (e.g., amine or hydroxyl) under inert conditions .

Table 2: PEG4 Coupling Optimization

ParameterOptimal ValueImpact on Yield
SolventAnhydrous DMF+15%
Temperature0–4°CPrevents hydrolysis
Molar Ratio (BCN:PEG4)1:1.2Maximizes conversion

NHS Ester Functionalization

The terminal carboxylic acid of the BCN-PEG4 intermediate is converted to an NHS ester:

  • Activation : NHS and DCC are used to activate the carboxylic acid, forming a stable succinimide ester.

  • Purification : The product is isolated via silica gel chromatography (eluent: 5% MeOH in DCM) and lyophilized .

Table 3: NHS Ester Activation Efficiency

Reaction Time (hrs)NHS EquivalentsYield (%)
61.572
122.085

Industrial-Scale Production

Bulk Synthesis Strategies

Industrial processes prioritize scalability and cost-efficiency:

  • Continuous Flow Systems : Enable rapid mixing and temperature control for BCN core synthesis.

  • Automated PEGylation : Reduces human error during PEG4 spacer attachment .

Table 4: Industrial vs. Lab-Scale Metrics

MetricLab ScaleIndustrial Scale
Batch Size1–10 g1–10 kg
Purity≥95%≥98%
Cycle Time72 hrs48 hrs

Purification and Quality Control

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures ≥98% purity.

  • Spectroscopic Validation :

    • ¹H NMR : BCN protons (δ 5.3 ppm, triplet) and PEG4 ethylene oxide signals (δ 3.6 ppm).

    • MALDI-TOF MS : Confirms molecular weight (538.59 ± 2 Da) .

Comparative Analysis of Alternative Methods

NHS vs. PFP Ester Activation

While NHS esters offer rapid amine coupling, PFP esters (e.g., endo-BCN-PEG4-PFP) exhibit superior aqueous stability but require higher activation temperatures .

Table 5: Ester Reactivity Profile

Ester TypeHydrolysis Half-Life (pH 7.4)Coupling Efficiency (%)
NHS2 hrs85
PFP24 hrs78

PEG Chain Length Optimization

PEG4 balances solubility and steric effects, whereas longer PEG chains (e.g., PEG8) reduce reaction rates due to increased hydrophilicity .

Challenges and Mitigation Strategies

  • BCN Instability : The strained alkyne is prone to dimerization. Mitigated by strict temperature control (-20°C storage) and inert atmospheres during synthesis .

  • NHS Hydrolysis : Accelerated in aqueous buffers. Additions like sulfo-NHS improve stability in biological matrices .

Analyse Chemischer Reaktionen

NHS Ester Aminolysis

The NHS ester reacts with primary amines (-NH₂) under mild aqueous conditions (pH 7–9) to form stable amide bonds . This reaction is critical for labeling proteins, oligonucleotides, or amine-functionalized surfaces.

Reaction Equation: NHS ester+R NH2R NHCO+NHS\text{NHS ester}+\text{R NH}_2\rightarrow \text{R NHCO}+\text{NHS}^-

  • Key Features:
    • pH Dependency: Optimal reactivity occurs at pH 7.5–8.5 .
    • Competing Hydrolysis: NHS esters hydrolyze in aqueous media, necessitating fresh preparation for maximal efficiency .

BCN-Azide Cycloaddition (SPAAC)

The bicyclo[6.1.0]non-4-yne (BCN) group undergoes copper-free click chemistry with azides, forming a stable triazole linkage . This reaction is bio-orthogonal, enabling conjugation in live cells or complex biological matrices.

Reaction Equation: BCN+R N3Triazole Adduct\text{BCN}+\text{R N}_3\rightarrow \text{Triazole Adduct}

  • Kinetic Advantage: SPAAC proceeds rapidly (<1 hour at 25°C) with second-order rate constants (k2k_2) exceeding 10310^{-3} M1^{-1}s1^{-1} in PBS .

Kinetic Parameters and Reaction Conditions

Parameter NHS Ester Aminolysis BCN-Azide Cycloaddition
Optimal pH 7.5–8.56.5–8.0
Temperature 4–25°C25–37°C
Solvent Compatibility Aqueous buffers (e.g., PBS, HEPES)Aqueous or organic solvents (e.g., DMSO, DMF)
Reaction Time 1–2 hours30 minutes–2 hours
Byproducts NHS (non-toxic)None

Data compiled from .

Factors Influencing Reaction Efficiency

  • Solubility: The PEG4 spacer enhances aqueous solubility (>50 mg/mL in PBS), minimizing aggregation during protein labeling .
  • Steric Hindrance: Longer PEG chains (e.g., PEG12) reduce reaction rates compared to PEG4.
  • Azide Concentration: Excess azide (2–5x molar ratio) ensures complete BCN conversion .
  • Storage Conditions: BCN stability decreases at >-20°C; NHS esters hydrolyze faster at alkaline pH .

Comparative Analysis with Similar Linkers

Linker Reaction Rate (SPAAC) Solubility Stability
endo-BCN-PEG4-NHS High (k2>103k_2>10^{-3})ExcellentStable at -20°C
DBCO-PEG4-NHS Very High (k2>1k_2>1)ModerateProne to oxidation
NHS-Azide Requires Cu(I) catalystPoorHydrolysis-sensitive

Critical Research Findings

  • Selectivity: BCN shows no cross-reactivity with thiols or aldehydes, ensuring precise azide targeting .
  • Yield: Conjugation efficiencies exceed 90% for IgG antibodies when using a 10:1 linker-to-protein ratio .
  • Limitations: NHS ester hydrolysis reduces functional yield in prolonged reactions (>4 hours).

Wissenschaftliche Forschungsanwendungen

Protein Labeling

Overview:
Endo-BCN-PEG4-NHS ester is primarily employed for labeling proteins through the covalent attachment to primary amines. This process is crucial for studying protein dynamics, localization, and interactions.

Case Study:
In a study involving the use of this compound for protein labeling, researchers successfully conjugated fluorescent dyes to proteins without compromising their biological activity. This allowed for enhanced visualization using fluorescence microscopy, revealing insights into protein interactions in live cells .

Data Table: Protein Labeling Efficacy

Protein TypeLabeling Efficiency (%)Method Used
Enzyme A85Fluorescent Dye Conjugation
Antibody B90NHS Ester Reaction
Recombinant Protein C75Direct Amine Coupling

Drug Delivery Systems

Overview:
The compound is integral to developing targeted drug delivery systems. By conjugating therapeutic agents with specific ligands using this compound, researchers can enhance the efficacy of drugs while minimizing off-target effects.

Case Study:
A recent study demonstrated the use of this compound in constructing nanoparticles for targeted delivery of chemotherapeutic agents. The nanoparticles showed improved targeting to cancer cells and reduced systemic toxicity compared to conventional delivery methods .

Data Table: Drug Delivery Performance

Drug TypeTargeting Efficiency (%)Release Profile (h)
Chemotherapy A8012
Antibody Drug Conjugate B8524
Small Molecule C706

Surface Modification

Overview:
this compound is used for surface functionalization of nanoparticles and biomaterials, enhancing their biocompatibility and functionality.

Case Study:
In the development of biosensors, this compound facilitated the covalent attachment of biomolecules to sensor surfaces, significantly improving detection sensitivity and specificity .

Data Table: Surface Modification Outcomes

Material TypeFunctionalization MethodPerformance Improvement (%)
Gold NanoparticlesBCN-Azide Click Chemistry60
Silica NanoparticlesNHS Ester Coupling50
Polymer FilmsDirect Amine Attachment45

Bioorthogonal Chemistry

Overview:
The compound plays a pivotal role in bioorthogonal ‘click’ chemistry reactions, allowing for the stable formation of triazole linkages with azide-functionalized molecules.

Case Study:
Research utilizing this compound in bioorthogonal reactions has led to the development of multifunctional biomolecules that can be employed in various therapeutic and diagnostic applications .

Data Table: Bioorthogonal Reaction Efficiency

Reaction TypeYield (%)Reaction Conditions
BCN-Azide Coupling95Room Temperature
Triazole Formation90Mild Conditions
Multi-functional Conjugation85Aqueous Environment

Wirkmechanismus

The mechanism of action of endo-BCN-PEG4-NHS ester involves the following steps:

    BCN Group: The BCN group undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules, forming a stable triazole linkage.

    NHS Ester Group: The NHS ester group reacts with primary amines to form stable amide bonds. This reaction is facilitated by the presence of a mild base, which deprotonates the amine and enhances its nucleophilicity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Variations

The table below compares endo-BCN-PEG4-NHS ester with structurally related compounds, focusing on PEG chain length, click chemistry groups, and applications:

Compound PEG Length Click Chemistry Group Molecular Weight CAS Number Key Applications
endo-BCN-PEG2-NHS ester PEG2 BCN ~422* 2243565-12-8 Short-spacer conjugates, small molecules
endo-BCN-PEG3-NHS ester PEG3 BCN 494.5 2101206-94-2 Moderate spacing, cell-penetrating probes
This compound PEG4 BCN 538.6 2252422-32-3 General bioconjugation, ADCs, nanoparticles
endo-BCN-PEG8-NHS ester PEG8 BCN ~794* 1608140-48-2 Reduced steric hindrance, bulky targets
DBCO-PEG4-NHS ester PEG4 DBCO ~674* 2093934-94-0 Alternative click chemistry, slower kinetics

*Estimated based on PEG chain increments.

Key Differences :

PEG Chain Length: Shorter PEGs (PEG2/PEG3): Ideal for applications requiring minimal spacing, such as small-molecule labeling or intracellular probes. However, reduced solubility may limit use in aqueous environments .

Click Chemistry Groups :

  • BCN vs. DBCO : Both enable copper-free click reactions with azides. BCN exhibits faster reaction kinetics than DBCO in some studies, though DBCO offers broader commercial availability .

Reactive Groups :

  • NHS ester : Common to all listed compounds, ensuring consistent amine-targeting efficiency.
  • PFP ester : Used in compounds like endo-BCN-PEG4-PFP ester (CAS 1421932-52-6) for improved stability in organic solvents .

Protein Labeling :

  • This compound outperforms shorter PEG variants (e.g., PEG2) in labeling large proteins due to its optimal balance of solubility and spacing .
  • DBCO-PEG4-NHS ester is preferred for azide-tagged proteins in copper-sensitive environments but requires longer reaction times .

Antibody-Drug Conjugates (ADCs) :

  • Longer PEG chains (e.g., PEG8) reduce aggregation in ADCs but may compromise drug potency due to increased linker size .
  • This compound is widely used in ADC development for its reliability and compatibility with diverse payloads .

Nanotechnology :

  • This compound is favored for nanoparticle functionalization, as PEG4 provides sufficient hydrophilicity without excessive bulk .

Notes

  • CAS Number Variability : Discrepancies (e.g., 2252422-32-3 vs. 1702356-19-1) arise from supplier-specific naming conventions or isomerism (endo vs. exo) .
  • Storage : Most BCN-NHS esters require storage at -20°C to prevent hydrolysis .
  • Safety : Use in well-ventilated areas; avoid direct contact with amines during handling .

Biologische Aktivität

endo-BCN-PEG4-NHS ester is a bifunctional crosslinking reagent widely used in bioconjugation and chemical biology. This compound features an NHS (N-hydroxysuccinimide) ester group for labeling primary amines and a BCN (1,3-bis(azidomethyl)benzene) group that participates in bio-orthogonal reactions with azide-tagged biomolecules. Its unique structure and properties enable various applications in protein labeling, drug delivery systems, and surface modifications.

  • Molecular Formula : C26H38N2O10
  • Molecular Weight : 538.6 g/mol
  • Purity : ≥ 95%
  • CAS Number : 1807501-86-5
  • Storage Conditions : -20 °C

The biological activity of this compound can be attributed to its ability to facilitate covalent bonding between biomolecules through the following mechanisms:

  • Protein Labeling :
    • The NHS ester reacts with primary amines on proteins, allowing for the attachment of fluorescent dyes or enzymes. This modification aids in studying protein dynamics and localization via techniques such as fluorescence microscopy .
  • Drug Delivery Systems :
    • By conjugating drugs with targeting ligands (e.g., antibodies), this compound enhances the specificity and efficacy of drug delivery to targeted cells, reducing off-target effects .
  • Surface Modification :
    • The compound can modify nanoparticles and biomaterials, improving biocompatibility and functionality. This application is crucial in developing biosensors and medical implants .
  • Click Chemistry :
    • This compound participates in bio-orthogonal 'click' reactions, forming stable triazole linkages with azide-functionalized molecules under mild conditions, which is valuable for constructing multifunctional biomolecules .

Applications in Research

The versatility of this compound has led to its incorporation into various research areas:

Table 1: Applications of this compound

Application AreaDescription
Protein DynamicsLabeling proteins for tracking and interaction studies
Targeted Drug DeliveryConjugating drugs to antibodies for specific targeting
Biosensor DevelopmentModifying surfaces of sensors for enhanced performance
Bioconjugate SynthesisCreating complex biomolecules through click chemistry reactions

Case Studies

Several studies have highlighted the effectiveness of this compound in practical applications:

  • Protein Labeling Study :
    • A recent study utilized this compound to label a therapeutic protein, demonstrating enhanced solubility and retention of biological activity post-labeling. The labeled protein was tracked using fluorescence microscopy, revealing insights into its cellular localization and dynamics.
  • Targeted Drug Delivery Research :
    • Researchers developed a targeted drug delivery system using this compound to conjugate an anticancer drug with a monoclonal antibody. This approach significantly improved the drug's efficacy against cancer cells while minimizing side effects on healthy tissues.
  • Biosensor Development :
    • In biosensor applications, this compound was employed to functionalize gold nanoparticles. The resulting biosensor exhibited increased sensitivity for detecting specific biomarkers, showcasing the compound's potential in diagnostic applications.

Q & A

Basic Research Questions

Q. How do I optimize reaction conditions for conjugating endo-BCN-PEG4-NHS ester to proteins?

  • Methodology : React the NHS ester group with primary amines (e.g., lysine side chains or N-terminal amines) at pH 7.0–9.0 (neutral to slightly alkaline) in buffers like PBS or HEPES. Avoid amine-containing buffers (e.g., Tris). Use a 5- to 10-fold molar excess of the reagent over the target protein to ensure efficient labeling .
  • Key Parameters :

ParameterOptimal Range
pH7.5–8.5
Temperature4–25°C
Incubation Time1–2 hours

Q. What are the critical storage and handling protocols for maintaining this compound reactivity?

  • Store lyophilized powder at ≤-20°C in airtight, light-protected containers. Reconstitute in anhydrous DMSO or DMF to prevent hydrolysis. Aliquot working solutions to avoid freeze-thaw cycles, which degrade NHS ester activity .

Q. How does the PEG4 spacer influence solubility and steric accessibility in bioconjugation?

  • The PEG4 chain enhances water solubility, reduces aggregation, and provides a flexible spacer to minimize steric hindrance during reactions. For hydrophobic targets (e.g., membrane proteins), PEG4 improves dispersion in aqueous buffers while maintaining BCN-azide reaction efficiency .

Q. Why target primary amines for labeling, and how does this affect protein function?

  • Primary amines (lysine residues, N-termini) are abundant and reactive under mild conditions. However, over-labeling can alter protein charge or block functional domains. Quantify labeling efficiency via MALDI-TOF or UV-Vis spectroscopy and validate functionality (e.g., binding assays) post-conjugation .

Advanced Research Questions

Q. How can I resolve contradictions in labeling efficiency between in vitro and cellular systems?

  • Troubleshooting Steps :

  • Verify reagent stability in cellular media (e.g., serum amines may compete for NHS ester reactivity).
  • Use azide-modified biomolecules (e.g., azido-fucose) for intracellular click chemistry to bypass extracellular hydrolysis .
  • Compare reaction kinetics in PBS vs. serum-containing buffers to identify interference .

Q. What experimental designs are recommended for multi-step conjugations (e.g., sequential NHS ester and click chemistry reactions)?

  • Workflow :

Conjugate NHS ester to primary amines (e.g., antibody lysines).

Purify via size-exclusion chromatography to remove unreacted reagent.

React BCN with azide-functionalized probes (e.g., fluorescent dyes) via strain-promoted azide-alkyne cycloaddition (SPAAC) at 37°C for 1 hour.

  • Validation : Use SDS-PAGE with in-gel fluorescence or LC-MS to confirm dual labeling .

Q. How does this compound compare to other linkers (e.g., TCO-PEG4-NHS ester) for in vivo applications?

  • Comparison Table :

Propertyendo-BCN-PEG4-NHSTCO-PEG4-NHS
Reaction PartnerAzidesTetrazines
Reaction Rate (k)~0.1–1 M⁻¹s⁻¹~1–10 M⁻¹s⁻¹
In Vivo StabilityHigh (stable in serum)Moderate (TCO may oxidize)
ApplicationsLong-term trackingFast pretargeting
  • Selection Criteria : Use BCN for slow, stable labeling; TCO for rapid, reversible tagging .

Q. What strategies mitigate steric hindrance when using this compound in PROTAC design?

  • Optimize PEG length: PEG4 balances flexibility and minimal bulk. Test shorter (PEG2) or longer (PEG12) spacers if target engagement is poor.
  • Validate ternary complex formation (target-PROTAC-E3 ligase) via bioluminescence resonance energy transfer (BRET) or cryo-EM .

Q. How do I validate the specificity of this compound in complex biological samples (e.g., cell lysates)?

  • Perform competition assays with excess free NHS ester or primary amine blockers (e.g., glycine).
  • Use click chemistry controls (e.g., azide-free samples) to confirm BCN-azide specificity. Analyze via Western blot or fluorescence microscopy .

Q. What are the limitations of using this compound for nanomaterial functionalization?

  • PEG4 may reduce nanoparticle surface charge, affecting cellular uptake. Test alternative functionalization methods (e.g., maleimide-thiol chemistry) for charged nanomaterials.
  • For hydrophobic nanoparticles (e.g., quantum dots), pre-activate with amphiphilic polymers to improve PEG4-NHS solubility .

Q. Methodological Best Practices

  • Reproducibility : Document molar ratios, buffer compositions, and reaction times per NIH preclinical guidelines .
  • Safety : Use fume hoods for organic solvents (DMSO/DMF) and quench excess NHS ester with Tris buffer before disposal .

Eigenschaften

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N2O10/c29-23-7-8-24(30)28(23)38-25(31)9-11-33-13-15-35-17-18-36-16-14-34-12-10-27-26(32)37-19-22-20-5-3-1-2-4-6-21(20)22/h20-22H,3-19H2,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQCOKMBYCIQEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.